3-Trifluoromethanesulfonamidopropanoic acid

Description

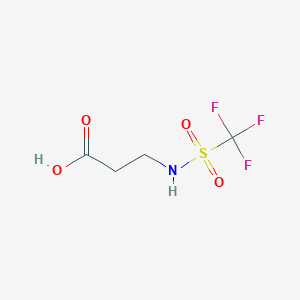

3-Trifluoromethanesulfonamidopropanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with a trifluoromethanesulfonamide (-SO₂NH-CF₃) group. The trifluoromethyl (CF₃) group imparts strong electron-withdrawing effects, enhancing the acidity of the sulfonamide proton and influencing its reactivity in synthetic and biological contexts.

Properties

IUPAC Name |

3-(trifluoromethylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKOBHARLVYDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Trifluoromethanesulfonamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of β-alanine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

3-Trifluoromethanesulfonamidopropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols.

Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Trifluoromethanesulfonamidopropanoic acid has several scientific research applications:

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonamidopropanoic acid involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Similarity scores (0–1 scale) based on molecular descriptor comparisons (e.g., Tanimoto index) .

Key Research Findings

- Acidity and Reactivity: The sulfonamide group in this compound exhibits higher acidity (pKa ~1–2) compared to amino-substituted analogs (e.g., 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, pKa ~4–5). This enhances its ability to act as a hydrogen-bond donor in enzyme interactions .

- Crystal Packing: Structural analogs like 3-[4-(trifluoromethyl)phenyl]propanoic acid form inversion dimers via O–H⋯O hydrogen bonds, influencing solubility and melting points. The sulfonamide variant likely adopts similar packing but with additional N–H⋯O interactions .

- Biological Activity: Compounds with para-substituted CF₃ groups (e.g., 3-CF₃-phenyl derivatives) show improved metabolic stability over ortho-fluorophenyl analogs (e.g., 3-((2-fluorophenyl)sulfonamido)propanoic acid) due to reduced oxidative degradation .

Discussion of Structural Modifications

- Chain Length : Shortening the carbon chain (e.g., acetic acid derivatives) reduces steric hindrance, favoring applications in CNS drug design .

- Substituent Position : Para-substituted CF₃ groups (vs. ortho) optimize electronic effects and steric compatibility with enzyme active sites .

- Functional Group Replacement: Replacing sulfonamide with amino groups (e.g., 3-amino-3-[3-CF₃-phenyl]propanoic acid) decreases acidity but introduces chirality, enabling enantioselective synthesis .

Biological Activity

3-Trifluoromethanesulfonamidopropanoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C4H6F3NO4S

- Molecular Weight : 201.16 g/mol

- IUPAC Name : 3-(Trifluoromethylsulfonamido)propanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Similar to other propanoic acids, it may exhibit antimicrobial properties by disrupting microbial metabolism or altering pH levels in the environment .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Enzyme Interaction Studies :

- Cell Viability Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.